4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride
Overview
Description
4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride is a chemical compound that features a morpholine ring, a sulfonyl chloride group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride typically involves the reaction of morpholine with a suitable sulfonyl chloride precursor. One common method involves the reaction of morpholine with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The morpholine ring can undergo oxidation to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvent (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile).
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Ester Derivatives: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
Alcohol Derivatives: Formed by reduction of the ketone group.
N-Oxide Derivatives: Formed by oxidation of the morpholine ring.
Scientific Research Applications
4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amino acids in proteins, leading to enzyme inhibition or protein modification. The ketone group can also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yl)butane-1-sulfonyl chloride: Lacks the ketone group, which may affect its reactivity and applications.
4-(Piperidin-4-yl)-4-oxobutane-1-sulfonyl chloride: Contains a piperidine ring instead of a morpholine ring, which can influence its biological activity and chemical properties.
4-(Morpholin-4-yl)-4-oxobutane-1-sulfonic acid: The sulfonic acid group is less reactive compared to the sulfonyl chloride group, limiting its use in certain reactions.
Uniqueness
4-(Morpholin-4-yl)-4-oxobutane-1-sulfonyl chloride is unique due to the presence of both a morpholine ring and a sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-morpholin-4-yl-4-oxobutane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c9-15(12,13)7-1-2-8(11)10-3-5-14-6-4-10/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWKEAYFLNKCEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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